

ONX-0914 TFA versus other selective immunoproteasome inhibitors

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Compound of Interest					
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A Comprehensive Comparison of **ONX-0914 TFA** and Other Selective Immunoproteasome Inhibitors

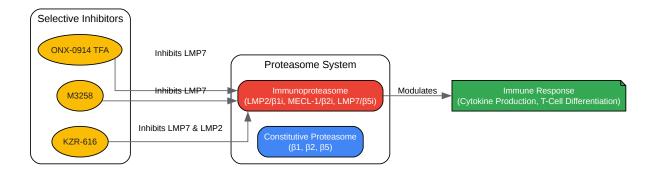
For researchers, scientists, and drug development professionals, the selective inhibition of the immunoproteasome presents a promising therapeutic strategy for a range of autoimmune diseases and hematological malignancies. This guide provides an objective comparison of **ONX-0914 TFA** against other notable selective immunoproteasome inhibitors, M3258 and KZR-616, supported by experimental data to inform research and development decisions.

Mechanism of Action: Targeting the Immunoproteasome

The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular protein homeostasis. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells. It contains three distinct catalytic β -subunits: β 1i (LMP2), β 2i (MECL-1), and β 5i (LMP7), which replace their constitutive counterparts (β 1, β 2, and β 5). The immunoproteasome is integral to the generation of peptides for MHC class I antigen presentation and is involved in cytokine production and T-cell differentiation.[1] Selective inhibitors targeting these subunits aim to modulate immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.



ONX-0914 (also known as PR-957) is a selective, irreversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[2][3] By targeting LMP7, ONX-0914 has been shown to block cytokine production and attenuate disease progression in preclinical models of arthritis. [2][3] M3258 is an orally bioavailable, potent, and reversible inhibitor that is highly selective for the LMP7 subunit.[4][5] KZR-616 (Zetomipzomib) is a first-in-class inhibitor that selectively targets both the LMP7 and LMP2 subunits of the immunoproteasome.[5][6][7][8]



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Figure 1. Mechanism of action of selective immunoproteasome inhibitors.

Comparative Performance: A Data-Driven Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ONX-0914, M3258, and KZR-616 against the catalytic subunits of the immunoproteasome and the constitutive proteasome. Lower IC50 values indicate greater potency.



Inhibitor	Target Subunit	IC50 (nM)	Selectivity	Reference
ONX-0914 TFA	LMP7 (β5i)	~10-39	20- to 40-fold vs. β5	[9][10][11]
LMP2 (β1i)	~500	[10]		
MECL-1 (β2i)	~1000	[10]		
β5	~500	[10]		
β1	~9000	[10]		
β2	~3000	[10]		
M3258	LMP7 (β5i)	3.6 - 4.1	>600-fold vs. β5	[2][4][12]
LMP2 (β1i)	>30,000	[4][12]		
MECL-1 (β2i)	>30,000	[4][12]		
β5	2519	[2][4]		
β1	>30,000	[4][12]		
β2	>30,000	[4][12]		
KZR-616	hLMP7 (β5i)	39	~17.6-fold vs. β5	[6][7][8]
mLMP7 (β5i)	57	[6][7]		
hLMP2 (β1i)	131	>80-fold vs. β1	[6][7][8]	
mLMP2 (β1i)	179	[6][7]		-
MECL-1 (β2i)	623	[6][7][8]	_	
β5	688	[6][7][8]	_	
β1	>10,600	[8]	_	
β2	604	[8]		

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.



In Vitro Proteasome Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of specific proteasome subunits using a fluorogenic substrate.

Materials:

- Purified 20S immunoproteasome and constitutive proteasome
- Fluorogenic substrates specific for each subunit (e.g., Suc-LLVY-AMC for β5/β5i, Boc-LSTR-AMC for β2/β2i, Z-LLE-AMC for β1/β1i)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
- Test inhibitors (ONX-0914, M3258, KZR-616) dissolved in DMSO
- · Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitors in assay buffer.
- In a 96-well plate, add the purified proteasome to each well.
- Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle).
- Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
- Add the fluorogenic substrate to all wells to initiate the reaction.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC) over time.
- Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.



Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the effect of immunoproteasome inhibitors on the production of proinflammatory cytokines by immune cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% fetal bovine serum
- Lipopolysaccharide (LPS)
- Test inhibitors (ONX-0914, M3258, KZR-616) dissolved in DMSO
- 96-well cell culture plate
- ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-23)

Procedure:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration.
- Plate the PBMCs in a 96-well plate.
- Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
- Incubate the plate at 37°C in a 5% CO2 incubator for a designated period (e.g., 16-24 hours).

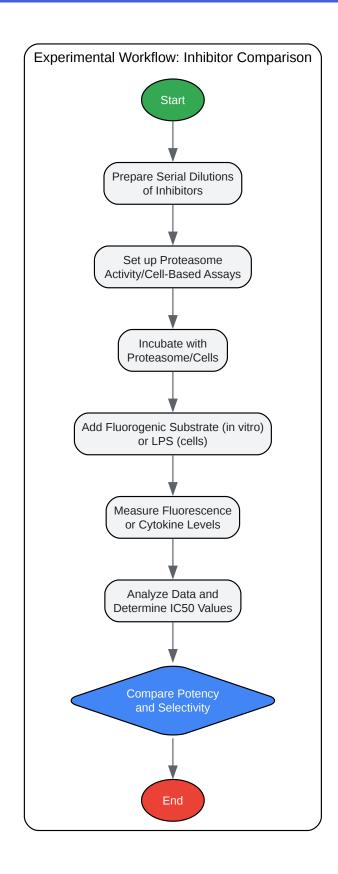






- Centrifuge the plate to pellet the cells and collect the supernatant.
- Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
- Analyze the data to determine the effect of the inhibitors on cytokine secretion.





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Figure 2. General experimental workflow for comparing selective immunoproteasome inhibitors.

Conclusion

ONX-0914 TFA, M3258, and KZR-616 each present distinct profiles as selective immunoproteasome inhibitors. M3258 demonstrates exceptional selectivity for the LMP7 subunit. KZR-616 offers dual inhibition of LMP7 and LMP2. ONX-0914, while primarily targeting LMP7, also shows activity against other immunoproteasome subunits at higher concentrations. The choice of inhibitor will depend on the specific research question and the desired level of selectivity for individual immunoproteasome subunits. The provided data and protocols offer a foundation for researchers to design and execute comparative studies to further elucidate the therapeutic potential of these compounds.

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